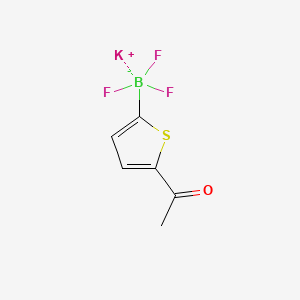
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a thiophene ring, which is further substituted with an acetyl group. The potassium cation balances the charge of the trifluoroborate anion, making it a stable and useful reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the thiophene ring. One common method involves the reaction of 5-acetylthiophene with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid or ester.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism by which potassium (5-acetylthiophen-2-yl)trifluoroboranuide exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, where the trifluoroborate group is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are well-studied, with the palladium catalyst playing a crucial role in facilitating the reaction.
Comparison with Similar Compounds
Potassium (5-acetylthiophen-2-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (5-bromothiophen-2-yl)trifluoroboranuide: Similar structure but with a bromine substituent instead of an acetyl group.
Potassium (5-methylthiophen-2-yl)trifluoroboranuide: Contains a methyl group instead of an acetyl group.
Potassium (5-formylthiophen-2-yl)trifluoroboranuide: Features a formyl group in place of the acetyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties, making it suitable for particular applications in organic synthesis and material science.
Properties
Molecular Formula |
C6H5BF3KOS |
|---|---|
Molecular Weight |
232.08 g/mol |
IUPAC Name |
potassium;(5-acetylthiophen-2-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H5BF3OS.K/c1-4(11)5-2-3-6(12-5)7(8,9)10;/h2-3H,1H3;/q-1;+1 |
InChI Key |
CSAURDFSPOESGC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(S1)C(=O)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















